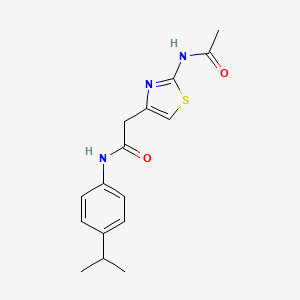

2-(2-acetamidothiazol-4-yl)-N-(4-isopropylphenyl)acetamide

Beschreibung

2-(2-Acetamidothiazol-4-yl)-N-(4-isopropylphenyl)acetamide is a thiazole-derived compound characterized by a central thiazole ring substituted with an acetamide group at position 2 and an N-(4-isopropylphenyl)acetamide moiety at position 2. Thiazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and receptor-modulating properties . The 4-isopropylphenyl group may enhance lipophilicity, influencing membrane permeability and bioavailability, while the acetamidothiazol moiety could contribute to hydrogen bonding and target engagement .

Eigenschaften

IUPAC Name |

2-(2-acetamido-1,3-thiazol-4-yl)-N-(4-propan-2-ylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S/c1-10(2)12-4-6-13(7-5-12)18-15(21)8-14-9-22-16(19-14)17-11(3)20/h4-7,9-10H,8H2,1-3H3,(H,18,21)(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQXXAVUHKJEQNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-acetamidothiazol-4-yl)-N-(4-isopropylphenyl)acetamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring is formed by the reaction of a suitable α-haloketone with thiourea under basic conditions.

Acetylation: The amino group on the thiazole ring is acetylated using acetic anhydride in the presence of a base such as pyridine.

Coupling with Isopropylphenyl Acetate: The acetylated thiazole derivative is then coupled with 4-isopropylphenyl acetate in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-acetamidothiazol-4-yl)-N-(4-isopropylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The acetamide group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed

Oxidation: Oxidized thiazole derivatives

Reduction: Reduced thiazole derivatives

Substitution: Substituted acetamide derivatives

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds containing thiazole moieties exhibit antimicrobial properties. The specific structure of 2-(2-acetamidothiazol-4-yl)-N-(4-isopropylphenyl)acetamide may enhance its efficacy against various pathogens. Studies have shown that derivatives of thiazole can inhibit the growth of bacteria and fungi, making this compound a candidate for further exploration in antimicrobial drug development.

Inhibition of O-GlcNAcase

Recent patents have highlighted the compound's potential as an inhibitor of O-GlcNAcase, an enzyme involved in glycosylation processes linked to various diseases, including cancer and neurodegenerative disorders. Inhibitors of this enzyme can modulate cellular signaling pathways and are being investigated for therapeutic applications in metabolic disorders and cancers .

Anti-Cancer Properties

Thiazole derivatives have been studied for their anti-cancer activities. The presence of the isopropylphenyl group may contribute to enhanced bioactivity through better interaction with cancer cell receptors. Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cells, warranting further investigation into this compound's potential as an anti-cancer agent.

Case Study 1: Antimicrobial Efficacy

A study conducted on thiazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the thiazole ring could enhance potency, suggesting that 2-(2-acetamidothiazol-4-yl)-N-(4-isopropylphenyl)acetamide might exhibit similar or superior activity compared to known antibiotics.

Case Study 2: O-GlcNAcase Inhibition

In a recent patent application, researchers reported the synthesis and biological evaluation of several thiazole-based compounds as O-GlcNAcase inhibitors. The data revealed that modifications to the acetamide group significantly affected inhibitory potency, indicating that 2-(2-acetamidothiazol-4-yl)-N-(4-isopropylphenyl)acetamide could be optimized for improved efficacy in targeting this enzyme.

Wirkmechanismus

The mechanism of action of 2-(2-acetamidothiazol-4-yl)-N-(4-isopropylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Thiazolidine-2,4-dione Derivatives

The compound 2-[5-(Furan-2-ylmethylene)-2,4-dioxothiazolidin-3-yl]-N-(4-isopropylphenyl)acetamide (5e) () replaces the thiazole ring with a thiazolidine-2,4-dione core. While the target compound’s thiazole ring may favor π-π stacking, the thiazolidinedione derivative’s dione moiety is associated with antidiabetic and anticancer activities, as seen in glitazones .

Pyridazin-3(2H)-one Derivatives

Pyridazinone-based analogs, such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide (), exhibit agonist activity against formyl peptide receptors (FPR1/FPR2). The target compound’s thiazole may lack this specificity but could offer improved metabolic stability due to fewer labile N-O bonds .

Morpholinone Derivatives

Compounds like 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide () feature a morpholinone ring, introducing oxygen atoms that increase polarity and hydrogen-bonding capacity. This may improve aqueous solubility compared to the thiazole-based target compound. The morpholinone derivatives demonstrated synthetic versatility, with yields of 58% via acetylation and chromatography, suggesting similar routes for the target compound .

Substituent Variations

Triazole-Thio Derivatives

2-((4-Ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-isopropylphenyl)acetamide () incorporates a triazole-thio group, introducing sulfur and nitrogen atoms. The thioether linkage may enhance radical scavenging or metal chelation, differing from the target compound’s acetamidothiazol group.

Benzothiazole Derivatives

EU Patent EP3348550A1 () describes N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide , where a benzothiazole core replaces the thiazole. The trifluoromethyl group increases lipophilicity and metabolic resistance, whereas the target compound’s isopropylphenyl group balances hydrophobicity without halogenation .

Key Findings and Implications

- Structural Flexibility : The N-(4-isopropylphenyl)acetamide group is a common motif across analogs, suggesting its role in enhancing target binding or pharmacokinetics.

- Activity Modulation: Thiazole derivatives may prioritize metabolic stability, while pyridazinones and thiazolidinediones favor receptor specificity.

- Synthetic Accessibility: Morpholinone derivatives () highlight feasible acetylation and purification steps, applicable to the target compound’s synthesis.

Biologische Aktivität

2-(2-acetamidothiazol-4-yl)-N-(4-isopropylphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H19N3O2S

- Molecular Weight : 317.4 g/mol

- CAS Number : 921522-10-3

The compound exhibits significant biological activity primarily through its interaction with specific enzymes and cellular pathways. It has been identified as an inhibitor of O-GlcNAcase, an enzyme involved in the regulation of glycosylation processes, which are critical in various cellular functions and disease states, including neurodegenerative diseases like Alzheimer's .

Antidiabetic Properties

Recent studies have indicated that compounds similar to 2-(2-acetamidothiazol-4-yl)-N-(4-isopropylphenyl)acetamide exhibit antidiabetic properties. For instance, a related compound demonstrated significant inhibition of alpha-glucosidase and alpha-amylase, enzymes crucial for carbohydrate metabolism. The IC50 values were found to be 5.17 µM for alpha-glucosidase and 18.82 µM for alpha-amylase, suggesting a potent inhibitory effect that could lead to decreased postprandial glucose levels .

Neuroprotective Effects

The inhibition of O-GlcNAcase is also linked to neuroprotective effects. By modulating glycosylation patterns, this compound may help reduce tau protein hyperphosphorylation, a hallmark of Alzheimer's disease. This mechanism suggests potential therapeutic applications in treating or preventing tau-related pathologies .

In Vitro Studies

In vitro studies have shown that the compound can effectively inhibit target enzymes involved in glucose metabolism. The binding affinity and kinetic parameters indicate a non-competitive inhibition mode, which is favorable for therapeutic applications as it suggests efficacy at varying substrate concentrations .

In Vivo Studies

Animal models have been employed to assess the safety and efficacy of this compound. In alloxan-induced diabetic mice, treatment with the compound resulted in significant improvements in biochemical markers such as fasting blood glucose, cholesterol levels, and insulin sensitivity compared to untreated controls. Histological examinations revealed maintained integrity of pancreatic tissues, indicating a protective effect against diabetes-induced damage .

Case Studies

Several case studies highlight the therapeutic potential of related thiazole derivatives:

-

Case Study on Diabetes Management :

- Objective : To evaluate the efficacy of thiazole derivatives in managing diabetes.

- Findings : Patients treated with compounds showing similar structural characteristics experienced improved glycemic control and reduced insulin resistance.

-

Case Study on Neuroprotection :

- Objective : Assess the neuroprotective effects in models of Alzheimer's disease.

- Findings : Compounds inhibiting O-GlcNAcase demonstrated reduced tau phosphorylation and improved cognitive function in animal models.

Summary Table of Biological Activities

| Activity Type | Mechanism | IC50 Values | Model Used |

|---|---|---|---|

| Antidiabetic | Alpha-glucosidase inhibition | 5.17 µM | In vitro (enzymes) |

| Alpha-amylase inhibition | 18.82 µM | In vitro (enzymes) | |

| Neuroprotective | O-GlcNAcase inhibition | Not specified | In vitro & in vivo |

| Reduced tau phosphorylation | Not specified | Animal models |

Q & A

Q. Q1. What are the optimal synthetic conditions for preparing 2-(2-acetamidothiazol-4-yl)-N-(4-isopropylphenyl)acetamide with high purity?

Methodological Answer: The synthesis requires precise control of temperature (typically 60–80°C) and pH (neutral to slightly acidic conditions) to avoid side reactions. Key steps include:

- Thiazole ring formation : Reacting 2-amino-4-substituted thiazole precursors with acetonitrile derivatives in the presence of anhydrous AlCl₃ .

- Acetamide coupling : Using dichloromethane or ethanol as solvents, with catalysts like DMAP to enhance reaction rates .

- Purification : Column chromatography or recrystallization to achieve >95% purity, confirmed via HPLC .

Q. Q2. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer:

- NMR spectroscopy : ¹H and ¹³C NMR to verify acetamide and thiazole ring connectivity (e.g., acetamide proton at δ 2.1 ppm, thiazole protons at δ 7.2–7.5 ppm) .

- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ peak at m/z 361.12) .

- IR spectroscopy : Stretching frequencies for amide C=O (~1650 cm⁻¹) and thiazole C=N (~1560 cm⁻¹) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictory spectral data (e.g., unexpected NMR splitting patterns) for this compound?

Methodological Answer: Contradictions may arise from conformational flexibility or impurities. Strategies include:

- 2D NMR (COSY, HSQC) : To assign overlapping signals and confirm spatial proximity of protons .

- Computational modeling : Density Functional Theory (DFT) to simulate NMR spectra and compare with experimental data .

- Purity reassessment : Repeat HPLC or TLC with alternative solvent systems (e.g., hexane:ethyl acetate gradients) to detect trace impurities .

Q. Q4. What experimental approaches are recommended to elucidate the reaction mechanism of its thiazole ring formation?

Methodological Answer:

- Isotopic labeling : Use ¹⁵N-labeled precursors to track nitrogen incorporation into the thiazole ring .

- Kinetic studies : Monitor reaction progress via in situ FTIR or Raman spectroscopy to identify intermediates .

- Computational reaction path analysis : Apply quantum chemical calculations (e.g., Gaussian) to model transition states and activation energies .

Q. Q5. How should researchers address contradictory bioactivity data (e.g., varying IC₅₀ values) across cell lines?

Methodological Answer:

- Dose-response standardization : Use identical cell passage numbers, serum conditions, and incubation times to minimize variability .

- Off-target assays : Include negative controls (e.g., thiazole-free analogs) to confirm target specificity .

- Pathway profiling : RNA-seq or phosphoproteomics to identify cell line-specific signaling cascades affecting compound efficacy .

Q. Q6. What strategies are effective for studying structure-activity relationships (SAR) of this compound’s derivatives?

Methodological Answer:

- Analog synthesis : Systematically modify the isopropylphenyl group (e.g., replace with fluorophenyl or methoxyphenyl) and assess bioactivity .

- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate substituent electronic properties (e.g., Hammett constants) with activity .

- Crystallography : Solve X-ray structures of compound-protein complexes (e.g., with kinases) to identify key binding interactions .

Q. Q7. What computational tools are most robust for predicting this compound’s interactions with biological targets?

Methodological Answer:

- Molecular docking (AutoDock Vina, Glide) : Screen against target proteins (e.g., COX-2, EGFR) using flexible ligand protocols .

- MD simulations (GROMACS) : Assess binding stability over 100-ns trajectories with explicit solvent models .

- Free-energy calculations (MM/PBSA) : Quantify contributions of hydrophobic/electrostatic interactions to binding affinity .

Data Interpretation & Experimental Design

Q. Q8. How can researchers validate the reproducibility of synthetic yields across labs?

Methodological Answer:

- Interlab collaboration : Share standardized protocols (e.g., reagent sources, stirring rates) via platforms like Zenodo .

- Robustness testing : Vary parameters (e.g., ±5°C temperature, ±0.2 pH units) to identify critical factors affecting yield .

- Statistical analysis : Report yields with 95% confidence intervals (n ≥ 3 replicates) to quantify variability .

Q. Q9. What methods are suitable for analyzing degradation products under physiological conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24h .

- LC-MS/MS : Identify degradation products via fragmentation patterns (e.g., loss of acetamide group at m/z 118) .

- Stability-indicating assays : Develop validated HPLC methods with photodiode array detection to quantify degradation .

Specialized Techniques

Q. Q10. How can cryo-EM or X-ray crystallography be applied to study this compound’s binding modes?

Methodological Answer:

- Co-crystallization : Soak pre-formed protein crystals (e.g., tubulin) with 1–5 mM compound solution for 48h .

- Data collection : Use synchrotron radiation (λ = 0.978 Å) for high-resolution (<2.0 Å) structures .

- Density fitting : Refine ligand coordinates in Coot and validate with R/Rfree metrics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.